7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a bromine atom at the 6th position, and a dihydro-1,4-benzoxazin-3-one core. It is a white or off-white solid that is soluble in water and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol.
Acylation: The 2-amino-5-bromophenol is reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent. This step results in the formation of an intermediate compound.
Cyclization: The intermediate undergoes intramolecular cyclization to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like tributyltin hydride (Bu₃SnH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the bromine atom.
7-bromo-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the amino group.
6-bromo-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the amino group at the 7th position.
Uniqueness
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-amino-6-bromo-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXSUNGQVRGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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